molecular formula C14H19NO3 B8789042 N-[(3-methylphenyl)carbonyl]leucine

N-[(3-methylphenyl)carbonyl]leucine

Cat. No.: B8789042
M. Wt: 249.30 g/mol
InChI Key: NXVNYFBAKNMHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methylphenyl)carbonyl]leucine is a leucine derivative where the amino group of leucine is acylated with a 3-methylbenzoyl moiety.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

4-methyl-2-[(3-methylbenzoyl)amino]pentanoic acid

InChI

InChI=1S/C14H19NO3/c1-9(2)7-12(14(17)18)15-13(16)11-6-4-5-10(3)8-11/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)

InChI Key

NXVNYFBAKNMHHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents/Modifications Key Properties/Activity Reference
This compound 3-methylbenzoyl group on leucine Hypothesized enhanced lipophilicity N/A
Dimethyl N-(3-methylphenyl)... (2b) Phosphonate, thienyl Weak herbicidal activity
N-[N-[(phenylmethoxy)carbonyl]glycyl... Cbz-protected glycine Peptide synthesis applications
Piperidinoethylesters (Alkoxyphenyl) Alkoxy chains (C6–C8) Photosynthesis inhibition
2-(Methylamino)-1-(3-methylphenyl)... Ketone, methylamine Structural similarity to psychoactives

Research Findings and Implications

  • Substituent Position : The 3-methyl group on the phenyl ring may balance steric effects and hydrophobic interactions, as seen in herbicidal and photosynthetic inhibitors .
  • Functional Groups : Phosphonate or sulfonyl groups (e.g., in 2b and CAS 843647-14-3) increase polarity, whereas acyl groups (as in the target compound) enhance membrane permeability .
  • Biological Activity : Weak herbicidal activity in 2b suggests that this compound may require additional functionalization for agrochemical efficacy .

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